molecular formula C24H15IN2O2 B5214313 N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide

Cat. No.: B5214313
M. Wt: 490.3 g/mol
InChI Key: ILLYQZWKBYJTBU-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with cyano and diphenyl groups, and an iodobenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with 2-iodobenzamide under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Advanced techniques like continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The cyano and diphenyl groups may interact with biological macromolecules, while the iodobenzamide moiety can facilitate binding to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide stands out due to the presence of the iodobenzamide moiety, which imparts unique reactivity and potential biological activity. The combination of cyano, diphenyl, and iodo groups in a single molecule provides a versatile platform for further chemical modifications and applications .

Properties

IUPAC Name

N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15IN2O2/c25-20-14-8-7-13-18(20)23(28)27-24-19(15-26)21(16-9-3-1-4-10-16)22(29-24)17-11-5-2-6-12-17/h1-14H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLYQZWKBYJTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC=CC=C3I)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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